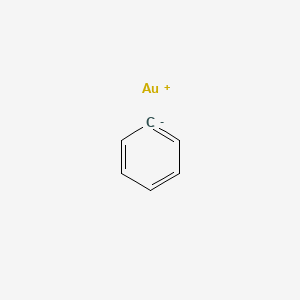![molecular formula C32H30O3 B14252293 [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] CAS No. 188885-40-7](/img/structure/B14252293.png)
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] is a chemical compound known for its unique structure and properties It is composed of an oxydi(4,1-phenylene) core with two 3,4,5-trimethylphenyl methanone groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] typically involves the reaction of oxydi(4,1-phenylene) with 3,4,5-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and distillation to ensure the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Oxydi(4,1-phenylene)]bis[(3,4,5-dimethylphenyl)methanone]
- [Oxydi(4,1-phenylene)]bis[(3,4,5-trimethoxyphenyl)methanone]
Uniqueness
[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone] is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
188885-40-7 |
|---|---|
Molekularformel |
C32H30O3 |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
[4-[4-(3,4,5-trimethylbenzoyl)phenoxy]phenyl]-(3,4,5-trimethylphenyl)methanone |
InChI |
InChI=1S/C32H30O3/c1-19-15-27(16-20(2)23(19)5)31(33)25-7-11-29(12-8-25)35-30-13-9-26(10-14-30)32(34)28-17-21(3)24(6)22(4)18-28/h7-18H,1-6H3 |
InChI-Schlüssel |
ALSGJDNQOUIXCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1C)C)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC(=C(C(=C4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


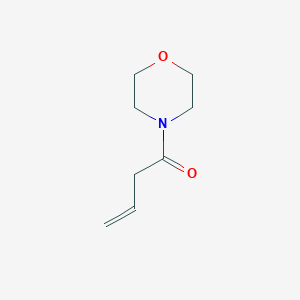
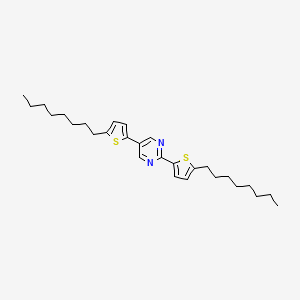


![2,4-Dichloro-6-[5'-(pyrrolidin-1-yl)[2,2'-bithiophen]-5-yl]-1,3,5-triazine](/img/structure/B14252229.png)
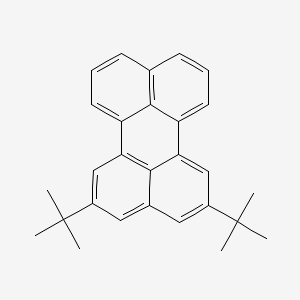
![1,4-Bis[(6-chloropyridin-3-yl)methyl]piperazine](/img/structure/B14252235.png)
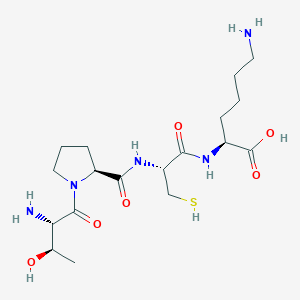
![1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethenyl)-2-pyridinyl]-](/img/structure/B14252249.png)

![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
